2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c9-7-5-11-8-6-12(2-1-10)3-4-13(7)8/h5H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIIMRDLXWDLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazine derivatives, have been reported to have a wide range of applications in medicinal chemistry. They have been studied for their interactions with various targets, including kinases, and have shown different biological activities and pharmacological properties.
Mode of Action
For instance, some imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazine derivatives have been found to inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), inducing multiple epigenetic modifications affecting signaling networks.
Biochemical Pathways
Compounds with similar structures have been reported to affect the hdac and pi3k pathways. These pathways play crucial roles in cellular processes such as cell growth, survival, and differentiation. Inhibition of these pathways can lead to changes in gene expression and cellular function, which can have therapeutic effects in conditions like cancer.
Biochemical Analysis
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cellular signaling and gene expression. The nature of these interactions involves the inhibition of enzyme activity, leading to alterations in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving PI3K and HDAC. This modulation results in changes in gene expression and cellular metabolism, which can lead to altered cell proliferation and apoptosis. The compound has shown potential in affecting cancer cell lines by inhibiting their growth and inducing cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of PI3K and HDAC, inhibiting their activity and leading to downstream effects on cellular signaling and gene expression. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes such as PI3K and HDAC. These interactions can lead to changes in energy production and utilization within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects the compound’s activity and function, as it needs to be in the right cellular environment to interact with its target enzymes and proteins.
Biological Activity
The compound 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine is a member of the imidazolopyrazine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 200.65 g/mol. The presence of the chloro-substituted imidazo[1,2-a]pyrazine moiety is significant as it influences the compound's biological interactions.
While specific mechanisms for this compound have not been fully elucidated, structural similarities to known enzyme inhibitors suggest potential targets. Notably, compounds within this class have been studied for their inhibition of beta-secretase (BACE) , an enzyme implicated in Alzheimer's disease due to its role in amyloid beta plaque formation.
Additionally, derivatives of imidazolopyrazines have shown antimalarial properties by interfering with the metabolic pathways of malaria parasites. For instance, related compounds have demonstrated over 99% reduction in parasitemia in preclinical models at low doses .
Antimalarial Properties
Recent studies indicate that this compound may exhibit significant antimalarial activity. In particular:
- Efficacy : Derivatives have shown substantial activity against Plasmodium falciparum, with some achieving a >99% reduction in parasitemia at doses as low as 30 mg/kg .
- Mechanism : The proposed mechanism involves disruption of parasite metabolism, although further research is needed to confirm specific pathways affected.
Comparative Analysis
To better understand the potential of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin | Lacks amine group | Potential BACE inhibitor | Different binding affinity |
| 2-(3-bromo-5,6-dihydroimidazo[1,2-a]pyrazin) | Bromine instead of chlorine | Variable reactivity | May exhibit different pharmacokinetics |
| 4-fluorophenyl derivative | Fluorine substitution | Varies by substitution pattern | Enhanced electronic properties |
The unique chlorine substitution in the target compound may enhance its solubility and bioavailability compared to other derivatives.
Case Studies and Research Findings
Several studies highlight the biological activities associated with imidazolopyrazine derivatives:
- Antimalarial Studies : Research has documented significant activity against P. falciparum, demonstrating that modifications to the core structure can lead to improved efficacy.
- Enzyme Inhibition : Molecular docking studies suggest that these compounds can effectively bind to enzymes involved in critical disease processes, providing a basis for future drug development efforts .
Comparison with Similar Compounds
Activity Insights :
- Fluorine substitution enhances potency: Dual 4-fluorophenyl groups in ganaplacide contribute to sub-100 nM activity .
- Steric hindrance : Methyl groups (e.g., 8,8-dimethyl in ganaplacide) improve metabolic stability and target binding .
- Chloro vs.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Inferred) | Ganaplacide (KAF156) | GNF 179 |
|---|---|---|---|
| Molecular Weight | ~380-400 (estimated) | 411.45 | 427.9 |
| Solubility | Moderate (amine group) | Low (ketone, lipophilic) | Low (chlorophenyl) |
| Metabolic Stability | Potential for oxidation | Polar metabolites detected | Not reported |
| Key Metabolites | N/A | Hydroxylated derivatives | N/A |
Key Observations :
- Amine vs. ketone : The target’s ethanamine side chain may improve aqueous solubility compared to ketone-containing analogs like ganaplacide .
- Metabolic Challenges : Ganaplacide forms polar metabolites resistant to LC-MS/MS characterization due to low ionization efficiency, suggesting similar issues for the target compound .
Preparation Methods
Cyclization of 3-chloropyrazin-2-amine with Chloroacetone
A key intermediate in the synthesis of the target compound is often prepared by the condensation and cyclization of 3-chloropyrazin-2-amine with chloroacetone. This reaction forms the imidazo[1,2-a]pyrazine ring system bearing a chloro substituent.
| Parameter | Details |
|---|---|
| Reactants | 3-chloropyrazin-2-ylamine and chloroacetone |
| Reaction Conditions | Stirring at 90 °C for 16 hours in a sealed tube, protected from light |
| Workup | Cooling to room temperature, addition of diethyl ether to precipitate the product, filtration, washing with ether, suspension in saturated sodium carbonate, extraction with dichloromethane, drying over Na2SO4, filtration, and evaporation under reduced pressure |
| Yield | Approximately 68% |
| Product | Intermediate imidazo[1,2-a]pyrazine derivative (white solid) |
| Melting Point | 133.5–138.6 °C |
This method is well-documented and provides a reliable route to the fused heterocyclic intermediate, which can be further functionalized to yield the target ethanamine derivative.
Alternative Cyclization in Methanol Reflux
Another reported method involves refluxing 2-amino-3-chloropyrazine with chloroacetone in methanol at 88 °C overnight. After cooling and filtration of solids, the mother liquor is processed through evaporation, extraction, and column chromatography to isolate the imidazo[1,2-a]pyrazine derivative.
| Parameter | Details |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux at 88 °C overnight |
| Workup | Cooling to 0 °C, filtration of solids, evaporation of mother liquor, extraction with ethyl acetate, washing with 2N HCl, water, and brine, neutralization with saturated K2CO3, extraction with dichloromethane, drying, and column chromatography (DCM/MeOH gradient) |
| Yield | Low yield (~7.7%) |
| Product | 8-Chloro-2-methyl-imidazo[1,2-a]pyrazine (orange solid) |
This approach is less efficient in yield but provides an alternative solvent system and purification strategy.
Nucleophilic Substitution Using Sodium Hydride and Benzyl Alcohol Derivatives
For introducing functionalized side chains, sodium hydride-mediated nucleophilic substitution reactions have been employed. In one example, sodium hydride in N,N-dimethylformamide (DMF) is reacted with benzyl alcohol derivatives, followed by addition of 2-amino-3-chloropyrazine and heating at 100 °C for 15 hours. After workup and chromatography, benzyloxy-substituted imidazo[1,2-a]pyrazine derivatives are obtained.
| Parameter | Details |
|---|---|
| Base | Sodium hydride (60% in mineral oil) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Room temperature for base activation; 100 °C reflux for substitution |
| Reaction Time | 1 hour base activation; 15 hours reflux |
| Workup | Evaporation, extraction with ethyl acetate, drying, filtration, column chromatography (ethyl acetate/n-hexane 1:4) |
| Yield | Moderate (~53.8%) |
| Product | 3-(Benzyloxy)pyrazin-2-amine derivatives (yellow solid) |
This method is useful for introducing oxygenated substituents on the pyrazine ring, which may be further transformed into ethanamine functionalities.
Palladium-Catalyzed Coupling Reactions for Advanced Functionalization
In more advanced synthetic schemes, palladium-catalyzed cross-coupling reactions have been used to attach complex substituents onto imidazo[1,2-a]pyrazine cores. For example, tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate is coupled with halogenated isoquinolin-amine derivatives in the presence of palladium acetate, potassium carbonate, tricyclohexylphosphine, and trimethylacetic acid in N,N-dimethylacetamide at 100 °C for 6 hours.
| Parameter | Details |
|---|---|
| Catalyst | Palladium acetate |
| Ligand | Tricyclohexylphosphine |
| Base | Potassium carbonate |
| Solvent | N,N-dimethylacetamide |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Workup | Cooling, filtration, concentration, reverse phase chromatography |
| Yield | Moderate (26–82% depending on step) |
| Product | Functionalized imidazo[1,2-a]pyrazine derivatives with amino substituents |
This method is valuable for late-stage functionalization of the heterocyclic core, potentially applicable to the synthesis of the target ethanamine compound.
3 Summary Table of Key Preparation Methods
| Method No. | Reactants / Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-chloropyrazin-2-ylamine + chloroacetone | 90 °C, 16 h, sealed tube, dark | 68 | Formation of imidazo[1,2-a]pyrazine intermediate; workup with Et2O, Na2CO3, DCM |
| 2 | 2-amino-3-chloropyrazine + chloroacetone | Reflux in MeOH, overnight | 7.7 | Lower yield; requires chromatography purification |
| 3 | Sodium hydride + benzyl alcohol + 2-amino-3-chloropyrazine | DMF, 100 °C, 15 h reflux | 53.8 | Nucleophilic substitution to introduce benzyloxy substituent |
| 4 | Palladium acetate + tert-butyl imidazo[1,2-a]pyrazine + halogenated amines | Pd catalyst, K2CO3, DMAc, 100 °C, 6 h | 26–82 | Cross-coupling for advanced functionalization |
Q & A
Q. Basic
- Elemental Analysis : Validates stoichiometry (e.g., % C, H, N within ±0.1% of theoretical values) .
- HPLC : Assesses purity (≥98% by HPLC for research-grade material) .
- NMR Spectroscopy : Confirms regiochemistry (e.g., coupling patterns in the imidazo[1,2-a]pyrazine ring) .
How can researchers address discrepancies in IC50 values across different biological assays?
Advanced
Discrepancies (e.g., 3D7 vs. W2 P. falciparum strains) may arise due to:
- Strain-specific resistance mechanisms (e.g., chloroquine resistance transporters affecting drug uptake) .
- Assay conditions (e.g., pH, serum protein binding).
Resolution Strategies : - Normalize data using internal controls (e.g., artemisinin derivatives).
- Apply statistical tools (e.g., ANOVA) to assess significance of variations .
What computational approaches optimize the design of imidazo[1,2-a]pyrazine derivatives?
Q. Advanced
- QSAR with Artificial Neural Networks (ANN) : Predicts anti-malarial activity by training on structural descriptors (e.g., ClogP, polar surface area) and experimental IC50 data .
- Docking Studies : Identify binding interactions with targets (e.g., Plasmodium kinase PfPK7) to guide chloro-substituent placement .
What storage and solubility conditions are recommended for this compound?
Q. Basic
- Storage : -20°C in airtight containers to prevent hydrolysis .
- Solubility : Optimally dissolved in DMSO (10 mM stock solutions) for in vitro assays .
How are in vivo efficacy models utilized to validate therapeutic potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
